

A Comprehensive Spectroscopic Guide to Sarasinoside C1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sarasinoside C1

Cat. No.: B1255078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Sarasinoside C1**, a complex norlanostane-triterpenoid oligoglycoside. Originally isolated from the Palauan marine sponge *Asteropus sarasinus*, this marine natural product has been more recently identified in the sponge *Melophlus sarasinorum*.^[1] The structural complexity and potential biological activities of sarasinosides make them of significant interest to the scientific community.

This document summarizes the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for **Sarasinoside C1**, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental methodologies, based on established protocols for the isolation and characterization of marine saponins, are also provided.

High-Resolution Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For **Sarasinoside C1**, positive-ion mode HRESIMS analysis was utilized to determine its molecular formula.

Parameter	Value	Reference
Molecular Formula	C ₅₅ H ₈₇ N ₂ O ₂₀	[2]
Ionization Mode	Positive (+)	[2]
Adduct	[M+H] ⁺	[2]
Observed m/z	1097.6000	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Sarasinocide C1** was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following data represents the full assignment for the compound in deuterated methanol (CD₃OD), which allows for straightforward comparison with other analogues in this class.[2]

Table 1: ¹H and ¹³C NMR Data for the Glycoside Moiety of **Sarasinocide C1** in CD₃OD.[1]

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
β -D-Xylose		
1'	105.7	4.35, d (7.5)
2'	79.4	3.68
3'	77.1	3.54
4'	79.4	3.65
5'	66.8	3.28, 3.94
β -D-GlcNAc		
1''	102.1	4.88, d (7.5)
2''	58.0	3.69
3''	77.0	3.44
4''	72.5	3.23
5''	78.5	3.69
6''	62.1	3.75, 3.88
N-Ac	23.3, 175.5	1.98, s
β -D-GalNAc		
1'''	105.2	4.42, d (7.5)
2'''	54.3	3.84
3'''	76.5	3.55
4'''	70.8	3.88
5'''	77.0	3.75
6'''	62.6	3.72
N-Ac	23.2, 175.7	1.97, s
β -D-Xylose		

1 ^{'''}	102.4	4.47, d (8.0)
2 ^{'''}	75.1	3.19
3 ^{'''}	76.9	3.33
4 ^{'''}	71.0	3.49
5 ^{'''}	66.9	3.19, 3.84

Table 2: Key ¹H and ¹³C NMR Resonances for the Aglycone Moiety of **Sarasinocide C1** in CD₃OD.

While the complete NMR data for the aglycone was detailed in the supporting information of the source publication, the following key signals for the characteristic C-24/C-25 unsaturated ketone side-chain were highlighted.[\[2\]](#)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
22	52.4	2.09 (H-22b), 2.52 (dd, H-22a)
23	204.0	-
24	125.2	6.16 (br s)
25	157.0	-
26	27.7	1.91 (s, 3H)
27	20.9	2.12 (s, 3H)

Experimental Protocols

The following outlines the general methodologies employed for the isolation and spectroscopic analysis of **Sarasinocide C1**, based on established procedures for marine natural products.

Isolation and Purification

- Extraction: The freeze-dried sponge material (*Melophlus sarasinorum*) is extracted multiple times with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).

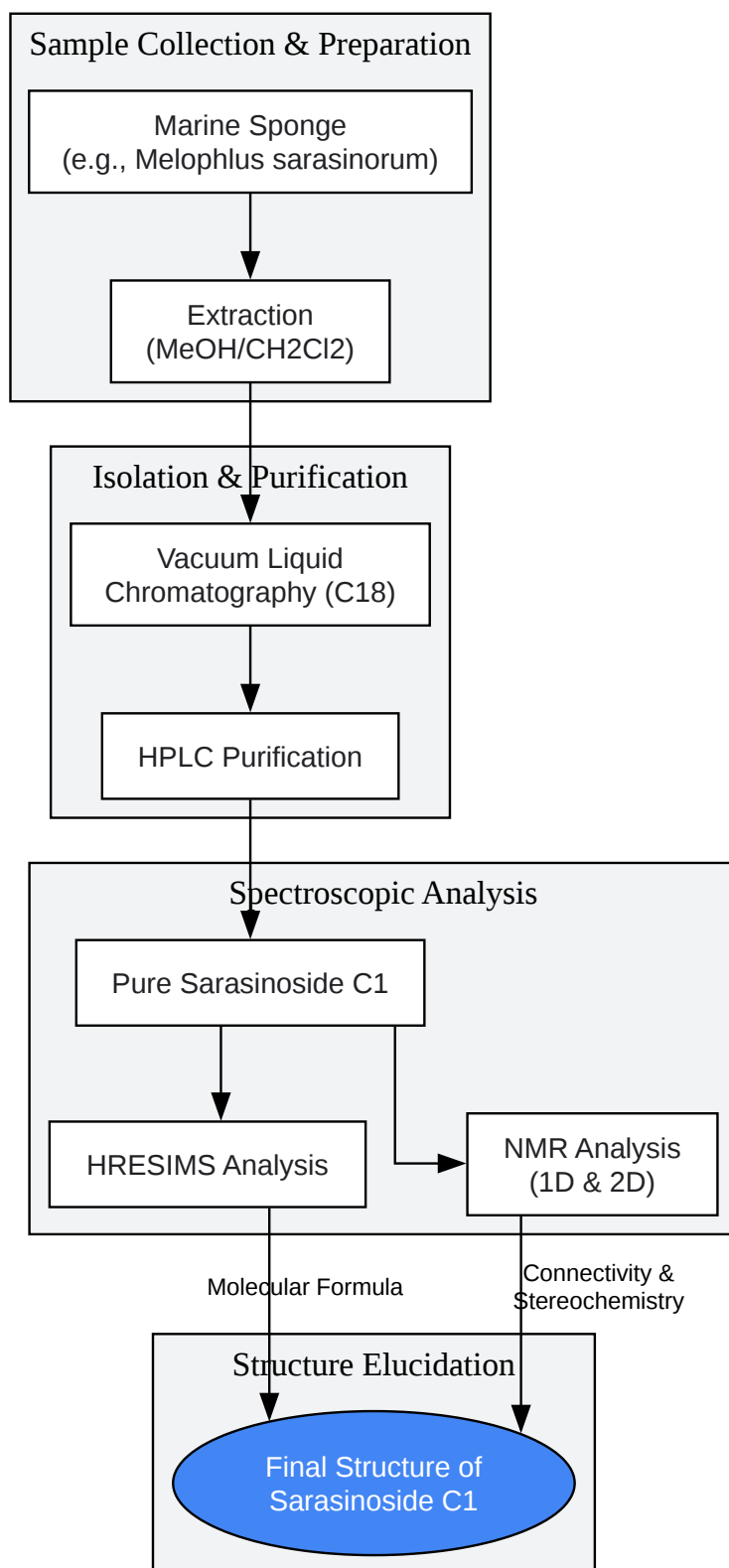
- Fractionation: The resulting crude extract is then subjected to fractionation using C-18 vacuum liquid chromatography, eluting with solvents of decreasing polarity.
- Purification: The fractions containing the compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure **Sarasinocide C1**.^[1]

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: Samples are dissolved in deuterated methanol (CD₃OD).
 - Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
 - Referencing: The residual solvent signals of CD₃OD are used as internal references (δH 3.31 and δC 49.0).
 - Data Analysis: The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the various NMR spectra.
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
 - Instrumentation: HRESIMS data is obtained on a mass spectrometer equipped with an electrospray ionization source, typically a time-of-flight (TOF) or Orbitrap mass analyzer.
 - Analysis Mode: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
 - Data Interpretation: The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.

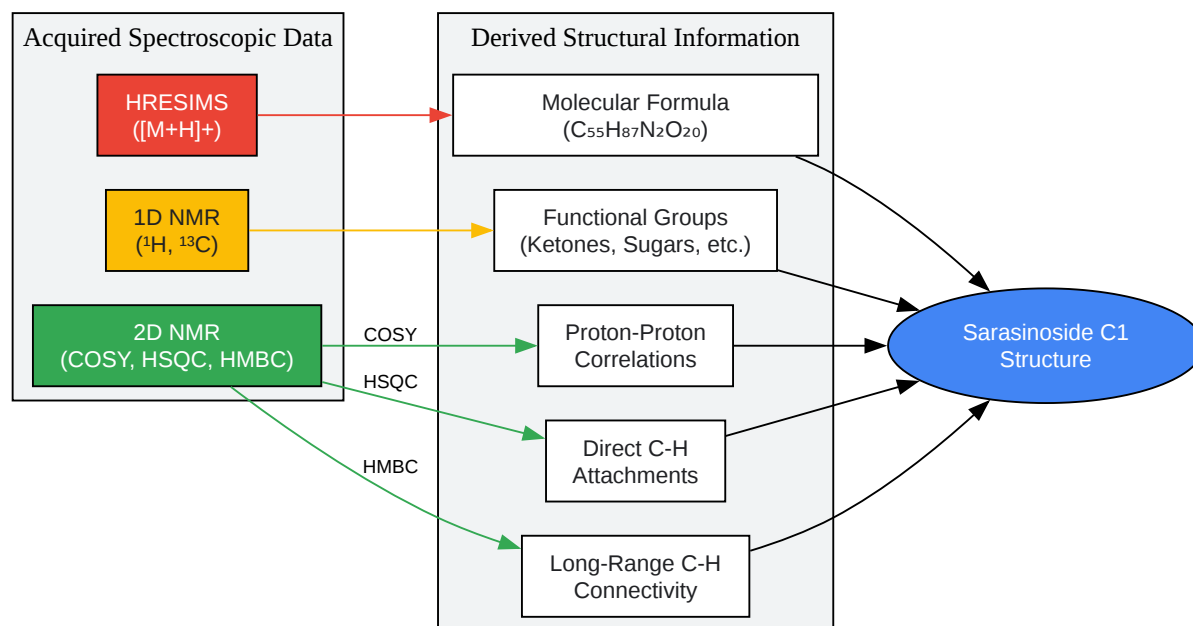
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a marine natural product and the logical relationships in its structure elucidation.



[Click to download full resolution via product page](#)

General workflow for the isolation and structural elucidation of **Sarasinocide C1**.



[Click to download full resolution via product page](#)

Logical flow of how spectroscopic data contributes to structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Sarasinose C1]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1255078#spectroscopic-data-nmr-hresims-of-sarasinamide-c1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com